N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide
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Overview
Description
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide is a chemical compound with the molecular formula C19H21N3O and a molar mass of 307.39 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid under reflux conditions . This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the pentanamide group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazo[1,2-a]pyridine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide can be compared with other similar compounds, such as:
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a pentanamide group.
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide: This compound features an acrylamide group and exhibits different chemical and biological properties.
(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol: This compound has a hydroxyl group instead of an amide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |
InChI |
InChI=1S/C19H21N3O/c1-3-4-10-17(23)21-19-18(15-8-6-5-7-9-15)20-16-13-14(2)11-12-22(16)19/h5-9,11-13H,3-4,10H2,1-2H3,(H,21,23) |
InChI Key |
LLBRXVDIWLDQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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